5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an isoxazole ring, and a triazine moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,3,5-triazines, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Mode of Action
It’s known that 1,3,5-triazines, which share a similar structure, can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that some 1,3,5-triazines, which share a similar structure, have significant effects on various biological pathways . For instance, they have been observed to inhibit aromatase, show antitumor activity in human cancer and murine leukemia cell lines, and act as potent corticotrophin-releasing factor 1 receptor antagonists .
Result of Action
Compounds with a similar structure, such as 1,3,5-triazines, have been observed to have significant biological properties, including antitumor effects and aromatase inhibitory activity .
Action Environment
It’s known that the reactions of similar compounds, such as 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides, can proceed under atmospheric conditions without drying of the solvent . This suggests that the compound might also be stable under similar conditions.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of amides . It interacts with enzymes and proteins to facilitate the formation of amides from corresponding carboxylic acids and amines . The nature of these interactions is primarily nucleophilic attack, which is a common mechanism in organic chemistry .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an active ester after the carboxylic acid reacts with it . This ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . A molecule of 4,6,-dimethoxy-1,3,5-triazin-2-ol is released and the corresponding carboxylic derivative is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the triazine moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or other cyclopropanating agents.
Triazine Moiety Addition: The triazine moiety can be added using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor for various triazine derivatives.
Uniqueness
5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopropyl ring, an isoxazole ring, and a triazine moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-20-12-15-10(16-13(17-12)21-2)6-14-11(19)8-5-9(22-18-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNIYMANUIMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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